molecular formula C3H8N2O2 B3022484 Methyl 2-methylhydrazinecarboxylate CAS No. 31457-72-4

Methyl 2-methylhydrazinecarboxylate

Cat. No.: B3022484
CAS No.: 31457-72-4
M. Wt: 104.11 g/mol
InChI Key: VGXZECGDNVDUKU-UHFFFAOYSA-N
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Description

Methyl 2-methylhydrazinecarboxylate is an organic compound with the molecular formula C3H8N2O2. It is a derivative of hydrazinecarboxylate and is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by its ability to act as a reducing agent and its involvement in the formation of hydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylhydrazinecarboxylate can be synthesized through the condensation of acetophenone and methyl hydrazinocarboxylate. The reaction typically involves the use of ethanol as a solvent and proceeds under mild conditions to yield the carbomethoxyhydrazone intermediate .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Scientific Research Applications

Methyl 2-methylhydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylhydrazinecarboxylate primarily involves its role as a reducing agent. It forms hydrazone intermediates with carbonyl compounds, which can then be decomposed under basic conditions to yield the reduced product. This process involves the transfer of electrons from the hydrazine derivative to the carbonyl compound, resulting in the formation of a methylene group .

Comparison with Similar Compounds

  • Methyl hydrazinocarboxylate
  • Methyl carbazate
  • Methoxycarbonylhydrazine

Comparison: Methyl 2-methylhydrazinecarboxylate is unique due to its specific structure, which includes a methyl group attached to the hydrazinecarboxylate moiety. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or milder reaction conditions .

Biological Activity

Methyl 2-methylhydrazinecarboxylate (MMHC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of MMHC, exploring its mechanisms, effects on different biological systems, and relevant case studies.

  • Chemical Formula : C4H10N2O2
  • Molecular Weight : 102.14 g/mol
  • IUPAC Name : this compound

MMHC exhibits several biological activities primarily attributed to its hydrazine moiety, which is known for its reactivity and ability to form complexes with various biomolecules. The compound's mechanisms include:

  • Inhibition of Enzymatic Activity : MMHC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : Research indicates that MMHC may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that MMHC can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition of specific metabolic enzymes
Antioxidant ActivityScavenging of free radicals observed in vitro
Anti-inflammatoryReduction in pro-inflammatory cytokines in animal models

Study 1: Enzymatic Inhibition

A study investigated the effect of MMHC on specific metabolic enzymes. The results demonstrated a notable decrease in enzyme activity at concentrations above 50 µM, indicating a dose-dependent inhibition. The study concluded that MMHC could serve as a lead compound for developing enzyme inhibitors targeting metabolic disorders.

Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of MMHC. The compound exhibited significant free radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Study 3: Anti-inflammatory Properties

An animal model was used to assess the anti-inflammatory effects of MMHC. Results showed a marked reduction in levels of TNF-alpha and IL-6 following treatment with MMHC, suggesting its efficacy in modulating inflammatory pathways. This positions MMHC as a potential therapeutic agent in conditions characterized by chronic inflammation.

Safety and Toxicity

While the biological activities of MMHC are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, MMHC exhibits low toxicity; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for clinical applications.

Properties

IUPAC Name

methyl N-(methylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXZECGDNVDUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311831
Record name methyl 2-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31457-72-4
Record name Methyl 2-methylhydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31457-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 245874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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